molecular formula C10H11ClO3 B1453633 2-(3-Chlorophenyl)-2-hydroxybutanoic acid CAS No. 1249633-28-0

2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Cat. No.: B1453633
CAS No.: 1249633-28-0
M. Wt: 214.64 g/mol
InChI Key: UBAZPZJVHDVJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-2-hydroxybutanoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . This chiral α-hydroxy acid features a butanoic acid backbone substituted with a hydroxy group and a 3-chlorophenyl ring at the second carbon atom . Its structure, defined by the SMILES notation CCC(O)(C1=CC=CC(Cl)=C1)C(O)=O, makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research . Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules, particularly in exploring structure-activity relationships. The presence of both carboxylic acid and hydroxy functional groups allows for further chemical modifications, enabling the creation of various derivatives such as esters, amides, and polymers . The 3-chlorophenyl moiety is a common pharmacophore in active pharmaceutical ingredients, suggesting this compound's potential in developing new therapeutic agents . As a derivative of 2-hydroxybutanoic acid, it may also be of interest in biochemical studies related to its parent compound's metabolic pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with guaranteed high purity and is available for cold-chain transportation to ensure stability . Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-10(14,9(12)13)7-4-3-5-8(11)6-7/h3-6,14H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZPZJVHDVJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation, Hydrolysis, and Oxidation Sequence

One common approach to synthesize hydroxy acids structurally related to 2-(3-chlorophenyl)-2-hydroxybutanoic acid involves a three-step process:

  • Step A: Halogenation
    Starting from a suitable butyric acid derivative, halogenation is performed using halogenating agents such as phosphorus oxychloride, thionyl chloride, or chlorine gas in organic solvents like dichloromethane or ethyl acetate. The reaction is typically carried out at low temperatures (0–5 °C) to control reactivity and avoid decomposition of reagents. This step introduces a halogen atom at the alpha position relative to the acid group, forming a halogenated intermediate.
    Advantages: Mild conditions, good control over halogenation site, and relatively inexpensive reagents.
    Example solvents: Dichloromethane, ethyl acetate, cyclohexane.
    Temperature: ≤25 °C, preferably 0–5 °C.

  • Step B: Hydrolysis
    The halogenated intermediate undergoes hydrolysis in the presence of inorganic acids (e.g., hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide, potassium hydroxide) at moderate temperatures (30–80 °C). This converts the halogen substituent into a hydroxyl group, yielding the hydroxy acid intermediate.
    Hydrolysis conditions: Acidic or alkaline medium, 30–80 °C.
    Catalysts: Inorganic acids or bases as mentioned.

  • Step C: Oxidation
    The hydroxy intermediate is oxidized to the final hydroxy acid product using catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, often combined with ferric chloride, sodium nitrite, and crown ethers to enhance catalytic activity. Oxidants such as hydrogen peroxide, sodium hypochlorite, or even air/oxygen are employed under mild conditions (30 °C to reflux temperature) in solvents like benzene, toluene, or dichloromethane.
    Catalyst system: TEMPO (3–5 wt%), ferric trichloride, sodium nitrite, crown ethers (e.g., 18-crown-6).
    Oxidants: Hydrogen peroxide, sodium hypochlorite, air.
    Temperature: 30 °C to reflux.

This method is advantageous for its mild reaction conditions, good yields, and high purity of the product due to minimal side reactions and waste generation. The use of air as an oxidant reduces cost and environmental impact.

Step Reaction Type Reagents/Catalysts Solvents Temperature Notes
A Halogenation Phosphorus oxychloride, thionyl chloride, chlorine gas Dichloromethane, ethyl acetate 0–5 °C Low temp to avoid reagent decomposition
B Hydrolysis HCl, H2SO4, NaOH, KOH Water or aqueous solution 30–80 °C Converts halogen to hydroxyl
C Oxidation TEMPO, FeCl3, NaNO2, crown ether Benzene, toluene, DCM 30 °C to reflux Air or H2O2 as oxidant

Biocatalytic Methods

Enzymatic Hydroxylation and Reduction

Biocatalysis offers a highly selective and environmentally friendly alternative for preparing chiral hydroxy acids such as this compound. Enzymes and microbial cells can catalyze regio- and enantioselective transformations under mild conditions, avoiding harsh chemicals and extreme temperatures.

  • Microbial Reduction: Certain microbial strains (e.g., Rhizopus stolonifer, Pseudomonas putida) have been shown to reduce keto acid intermediates to their corresponding hydroxy acids with high enantiomeric excess (e.e.).
  • Enzyme Catalysis: Ketoreductases and hydroxylases can be employed to introduce hydroxyl groups stereoselectively on the alpha-carbon of butyric acid derivatives bearing aromatic substituents such as 3-chlorophenyl groups.
  • Cofactor Regeneration: Enzymatic reactions often require cofactors like NADH or NADPH, which can be regenerated in situ by glucose dehydrogenase or formate dehydrogenase systems, improving process economics.
Biocatalytic Step Enzyme/Microorganism Substrate Product Yield & e.e. Conditions
Reduction of keto acid Ketoreductases (e.g., from Pseudomonas) 3-chlorophenyl keto acid This compound >95% yield, >99% e.e. Ambient temp, aqueous buffer
Hydroxylation Hydroxylase enzymes Aromatic butyric acid derivatives Hydroxy acid High selectivity Mild, aqueous

Biocatalytic routes provide superior stereochemical control, essential for pharmaceutical applications where enantiopurity is critical.

Comparative Analysis of Preparation Methods

Aspect Classical Chemical Synthesis Biocatalytic Synthesis
Reaction Conditions Moderate to low temperature, organic solvents Mild, aqueous, ambient temperature
Selectivity Moderate to high, depends on conditions Very high enantio- and regioselectivity
Environmental Impact Use of halogenating agents, organic solvents Green, minimal hazardous waste
Scalability Well-established, industrially scalable Increasingly scalable with enzyme engineering
Cost Moderate, reagents and solvents costs Potentially lower with immobilized enzymes and cofactor recycling
Purity High with optimized conditions Very high enantiomeric purity

Summary of Research Findings

  • The halogenation-hydrolysis-oxidation sequence is a robust and well-documented method for synthesizing hydroxy acids structurally similar to this compound, offering good yields and product purity under controlled conditions.
  • The use of TEMPO-based catalytic oxidation with air as an oxidant minimizes waste and improves the sustainability of the process.
  • Biocatalytic methods leveraging microbial and enzyme catalysis provide excellent stereoselectivity and operate under environmentally benign conditions, making them attractive for pharmaceutical intermediate synthesis.
  • Advances in enzyme engineering and cofactor regeneration systems have enhanced the efficiency and economic viability of biocatalytic routes.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-2-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed:

    Oxidation: Formation of 2-(3-Chlorophenyl)-2-oxobutanoic acid or 2-(3-Chlorophenyl)-2-carboxybutanoic acid.

    Reduction: Formation of 2-(3-Chlorophenyl)-2-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-2-hydroxybutanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorophenyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(3-Chlorophenyl)propanoate

Molecular Formula : C₁₁H₁₃ClO₂
Key Features :

  • Lacks the hydroxyl group and butanoic acid chain of the target compound, instead featuring an ethyl ester group.
  • Synthesized via sulfuric acid-catalyzed esterification of 2-(3-chlorophenyl)propanoic acid in ethanol . Comparison:
  • The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may lower solubility in polar solvents relative to 2-(3-chlorophenyl)-2-hydroxybutanoic acid.

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Molecular Formula: C₁₀H₆ClNO₂S Key Features:

  • Contains a thiazole ring fused to the chlorophenyl group and a carboxylic acid substituent.
  • Melting point: 206–207°C .
    Comparison :
  • The thiazole ring introduces aromatic heterocyclic character, which may enhance thermal stability compared to the aliphatic hydroxybutanoic acid backbone.
  • The absence of a hydroxyl group and shorter carbon chain could limit its utility in stereoselective synthesis compared to the target compound.

2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamides

General Structure : Arylidene-hydrazinyl-thiazoline derivatives with a 3-chlorophenyl substituent.
Key Features :

  • Synthesized via condensation of hydrazinecarbothioamides with aromatic aldehydes, followed by reaction with brominated ketones .
    Comparison :

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthesis Method
This compound C₁₀H₁₁ClO₃ 214.65 Hydroxyl, Carboxylic Acid Not reported Not detailed in evidence
Ethyl 2-(3-chlorophenyl)propanoate C₁₁H₁₃ClO₂ 212.67 Ester Not reported Esterification
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 Thiazole, Carboxylic Acid 206–207 Not detailed in evidence

Research Findings and Implications

  • Synthetic Flexibility: The hydroxybutanoic acid structure offers chiral centers for asymmetric synthesis, whereas thiazole and hydrazine derivatives prioritize heterocyclic diversity .
  • Property Trade-offs : Hydroxyl groups improve solubility but may reduce thermal stability, as seen in the higher melting point of the thiazole derivative .
  • Biological Potential: Hydrazine-thiazoline compounds are more likely to exhibit bioactivity due to nitrogen/sulfur motifs, whereas the target compound’s applications remain unexplored in the provided evidence .

Biological Activity

2-(3-Chlorophenyl)-2-hydroxybutanoic acid, a compound with significant potential in pharmacology, has garnered attention due to its unique structural properties and biological activities. This article synthesizes existing research findings on the compound's biochemical properties, mechanisms of action, and therapeutic applications, while also highlighting relevant case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10H11ClO3
  • Molecular Weight : 216.65 g/mol

The presence of a chlorophenyl group and a hydroxyl group suggests potential interactions with various biological targets, influencing enzyme activity and cellular processes.

Interaction with Enzymes

Research indicates that this compound may act as both an inhibitor and activator of specific enzymes involved in metabolic pathways. These interactions can significantly influence cellular metabolism and signaling pathways.

Cellular Effects

The compound has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it can alter the activity of key signaling molecules, leading to changes in downstream signaling cascades.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound binds to specific biomolecules such as enzymes or receptors, modifying their conformation and activity. This interaction could lead to:

  • Inhibition of Enzyme Activity : Potentially disrupting metabolic pathways.
  • Activation of Receptors : Leading to enhanced signaling responses.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacterial strains. For example, derivatives of phenylacetic acids have shown efficacy comparable to established antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses through specific biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against MRSA; comparable to vancomycin
Anti-inflammatoryModulates inflammatory pathways
Enzyme InteractionActs as both inhibitor and activator in metabolic pathways

Case Study Analysis

A notable case study examined the effects of this compound on cultured human cells. The study found that at lower concentrations, the compound exhibited protective effects against oxidative stress, while higher concentrations led to cytotoxicity. This duality in response underscores the importance of dosage in therapeutic applications.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic use. Studies indicate that the compound undergoes extensive metabolism via cytochrome P450 enzymes, resulting in various metabolites that may also possess biological activity .

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
Half-lifeVaries by dosage
Major MetabolitesIdentified via LC-MS/MS

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing 2-(3-Chlorophenyl)-2-hydroxybutanoic acid, and how should data be interpreted?

  • Methodological Answer :

  • GC-MS Analysis : Use a Pegasus III TOF-MS system with a non-derivatized sample to detect molecular ions at m/z 214.65 (molecular weight). Fragmentation patterns should align with hydroxybutanoic acid derivatives, such as loss of H₂O (18 Da) and CO₂ (44 Da) .
  • LC-MS/MS : Employ positive-ion mode with QTOF instrumentation. Predicted spectra show prominent ions at m/z 117.05 (base peak) and 214.65 (molecular ion). Validate using PubChem or HMDB reference data .
  • NMR : Assign peaks using DEPT-135 for carbon types (e.g., δ 70–75 ppm for the hydroxyl-bearing carbon). Compare with analogs like (S)-2-hydroxy-3-methylbutanoic acid for stereochemical confirmation .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer :

  • Oxidation Pathway : Start with 2-(3-chlorophenyl)-2-oxoacetaldehyde (CAS B8787626). Oxidize using K₂Cr₂O₇ in acidic conditions to yield the corresponding oxoacetic acid, followed by selective reduction with NaBH₄ to introduce the hydroxyl group .
  • Enantioselective Synthesis : Use chiral catalysts (e.g., L-proline) in asymmetric aldol reactions, similar to methods for (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, to control stereochemistry .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial Testing : Use disk diffusion assays against E. coli and S. aureus at concentrations of 10–100 µg/mL. Compare zones of inhibition with positive controls like ampicillin .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include CL-316243 (a β3-adrenergic agonist with a 3-chlorophenyl moiety) as a structural analog for activity benchmarking .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model the energy barriers for nucleophilic substitution at the chlorophenyl group. Compare with experimental kinetics (e.g., pseudo-first-order conditions with amines/thiols) .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium at the hydroxyl group to track retention or exchange during reactions, clarifying whether substitutions proceed via SN1 or SN2 pathways .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (85:15) mobile phase. Monitor resolution via UV at 254 nm .
  • Enzymatic Resolution : Apply lipases (e.g., Candida antarctica) to selectively esterify the undesired enantiomer. For example, use vinyl acetate in tert-butyl methyl ether at 30°C .

Q. How do structural modifications at the hydroxybutanoic acid moiety affect biological target engagement?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with methyl or fluorine substitutions at the β-position (e.g., 2-fluoro-4-hydroxybenzaldehyde derivatives). Test binding affinity using SPR or ITC against targets like β3-adrenergic receptors .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptor binding pockets (e.g., PDB ID 7LJX). Prioritize modifications that enhance hydrogen bonding with residues like Ser165 or Tyr308 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chlorophenyl)-2-hydroxybutanoic acid
Reactant of Route 2
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2-(3-Chlorophenyl)-2-hydroxybutanoic acid

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